2,4,6-Tribromodiphenyl ether
CAS No.: 155999-95-4
Cat. No.: VC21277876
Molecular Formula: C12H7Br3O
Molecular Weight: 406.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155999-95-4 |
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Molecular Formula | C12H7Br3O |
Molecular Weight | 406.89 g/mol |
IUPAC Name | 1,3,5-tribromo-2-phenoxybenzene |
Standard InChI | InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H |
Standard InChI Key | TVZAPPGLBLTACB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br |
Introduction
Chemical Identity and Structure
Basic Identification
2,4,6-Tribromodiphenyl ether, also known as 1,3,5-Tribromo-2-phenoxybenzene or PBDE 30, is an organobromine compound with the Chemical Abstracts Service (CAS) registry number 155999-95-4 . This compound belongs to the tribromodiphenyl ether subgroup of PBDEs, which are characterized by having three bromine atoms attached to the basic diphenyl ether structure.
Molecular Structure and Formula
The molecular formula of 2,4,6-Tribromodiphenyl ether is C12H7Br3O, indicating it contains twelve carbon atoms, seven hydrogen atoms, three bromine atoms, and one oxygen atom . The structure consists of two phenyl rings connected by an oxygen bridge (ether linkage), with three bromine atoms positioned specifically at the 2, 4, and 6 positions on one of the phenyl rings. This particular arrangement of bromine atoms distinguishes it from other tribromodiphenyl ether congeners such as 2,2′,4-tribromodiphenyl ether (PBDE 17) and 2,4,4′-tribromodiphenyl ether (PBDE 28) .
Physical and Chemical Properties
Fundamental Properties
2,4,6-Tribromodiphenyl ether has a molecular weight of 406.89 g/mol as computed by PubChem 2.2 . The presence of three bromine atoms contributes significantly to this relatively high molecular weight, which influences its environmental behavior, including its volatility, solubility, and partitioning between different environmental compartments.
Tabulated Properties
Table 1: Physical and Chemical Properties of 2,4,6-Tribromodiphenyl ether
Environmental Context and Relevance
Relationship to Other Polybrominated Diphenyl Ethers
2,4,6-Tribromodiphenyl ether represents one of many congeners within the broader PBDE group. PBDEs have been extensively used as additive flame retardants in polymers and textiles . While some congeners like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have dominated both commercial applications and environmental detections , the specific commercial importance and environmental prevalence of 2,4,6-Tribromodiphenyl ether is less well-documented in the available literature.
Environmental Fate Considerations
The environmental behavior of 2,4,6-Tribromodiphenyl ether would be expected to share some characteristics with other tri-brominated diphenyl ethers. As members of the PBDE class, these compounds are recognized for their environmental persistence, potential for bioaccumulation, and capacity for long-range transport . The specific position of the bromine atoms at the 2, 4, and 6 positions may influence its environmental degradation pathways and binding affinity to environmental matrices compared to other tribromodiphenyl ether congeners.
Detection and Monitoring
Analytical Methodologies
The detection of 2,4,6-Tribromodiphenyl ether in environmental and biological samples would typically involve sophisticated analytical techniques similar to those used for other PBDE congeners. The Centers for Disease Control and Prevention (CDC) has developed methods for measuring various PBDE congeners in human serum samples as part of the National Health and Nutrition Examination Survey (NHANES) .
Analyte ID | Compound | Detection Limit (pg/g serum) | Detection Limit (ng/g lipid) |
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LBCBR1 | PBDE17 (2,2′,4-Tribromodiphenyl ether) | 1.0 | 0.26 |
LBCBR2 | PBDE28 (2,4,4′-Tribromodiphenyl ether) | 1.5 | 0.37 |
Source: National Health and Nutrition Examination Survey
Toxicological Considerations
General PBDE Toxicological Concerns
As a member of the PBDE class, 2,4,6-Tribromodiphenyl ether may share some toxicological properties with better-studied congeners. PBDEs as a class have raised concerns related to their potential effects on wildlife and human health . These concerns have centered on their potential to act as endocrine disruptors, neurodevelopmental toxicants, and reproductive toxicants, though the specific toxicological profile of 2,4,6-Tribromodiphenyl ether would require targeted studies.
Regulatory Status
International Regulation of PBDEs
Certain PBDE technical formulations have been listed as persistent organic pollutants under the Stockholm Convention due to evidence of their persistence, bioaccumulation, toxicity, and long-range transport potential . Specifically, penta- and octa-PBDE technical formulations have been discontinued, and deca-PBDE was recommended for inclusion in Annex A of the Convention .
Research Gaps and Future Directions
Knowledge Limitations
The current scientific understanding of 2,4,6-Tribromodiphenyl ether presents several notable gaps:
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Limited environmental monitoring data specifically for this congener
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Insufficient toxicological studies focused on this specific compound
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Unclear commercial production volumes and applications
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Limited information on its metabolic fate in biological systems
Research Priorities
Future research efforts regarding 2,4,6-Tribromodiphenyl ether would benefit from focusing on:
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Development of sensitive and specific analytical methods for its detection in environmental and biological samples
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Investigation of its environmental distribution, persistence, and degradation pathways
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Assessment of its bioaccumulation potential and biomagnification in food webs
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Evaluation of its toxicological profile, particularly regarding endocrine disruption and neurodevelopmental effects
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Clarification of its historical production volumes and applications
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